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Bromo-PEG3-phosphonic acid diethyl ester

Cat. No.: B606395
M. Wt: 377.21 g/mol
InChI Key: WDIGPIACFQMAGX-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus and Poly(ethylene glycol) Chemistry

The importance of Bromo-PEG3-phosphonic acid diethyl ester can be understood by examining the individual contributions of its core chemical motifs: phosphonates, poly(ethylene glycol) linkers, and bromo-terminated compounds.

Organophosphorus compounds, particularly phosphonates, are a cornerstone of modern organic chemistry. wikipedia.org Phosphonates, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom (C-PO(OR)₂), are utilized in a wide array of applications. wikipedia.org They are recognized for their role as stable bioisosteres of phosphates in medicinal chemistry, their use as chelating agents for metal ions, and their application in materials science. wikipedia.org The phosphonate (B1237965) group can also serve as a synthetic handle for further chemical transformations, such as the Horner-Wadsworth-Emmons reaction, a widely used method for forming carbon-carbon double bonds. wikipedia.org The presence of the diethyl phosphonate group in this compound provides a site for introducing phosphorus-containing moieties into target molecules or for attachment to surfaces.

Poly(ethylene glycol) (PEG) linkers are composed of repeating ethylene (B1197577) oxide units and are prized for their unique properties, including water solubility, biocompatibility, and flexibility. chempep.com These characteristics make them invaluable in bioconjugation, the process of linking a biomolecule to another molecule. broadpharm.com The PEG linker in this compound, specifically a tri-ethylene glycol unit, serves several purposes. It enhances the solubility of the entire molecule in aqueous environments, which is crucial for biological applications. broadpharm.com The flexibility of the PEG chain can also provide appropriate spacing between the two terminal functional groups, minimizing steric hindrance and allowing for efficient reactions. purepeg.com The use of monodisperse PEG linkers, like the PEG3 unit, ensures a defined and precise distance between the conjugated entities. biochempeg.com

The bromo group is an excellent leaving group in nucleophilic substitution reactions. broadpharm.com This reactivity makes bromo-terminated compounds highly useful for introducing new functional groups into a molecule. In the context of this compound, the bromine atom provides a reactive site for attachment to a wide range of nucleophiles, such as amines, thiols, and alcohols. lumiprobe.com This allows for the covalent linkage of the entire bifunctional molecule to a target of interest, including proteins, peptides, and other small molecules. acs.org

Genesis and Evolution of Related Bifunctional Reagents

Bifunctional reagents, molecules possessing two distinct reactive groups, are essential tools for crosslinking and bioconjugation. nih.gov The development of these reagents has evolved from simple homobifunctional linkers, which have two identical reactive groups, to more sophisticated heterobifunctional linkers like this compound. nih.govresearcher.life Heterobifunctional linkers offer greater control over the conjugation process, allowing for sequential and site-specific reactions. purepeg.com This precision is critical in applications such as the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy. purepeg.com The design of this compound reflects this trend towards creating highly specific and versatile molecular tools for complex synthetic challenges.

Structural Elucidation and Rational Design Principles of this compound

The structure of this compound is a product of rational design, where each component is chosen for its specific function. The molecule consists of a bromoalkyl group connected to a diethyl phosphonate group via a tri-ethylene glycol spacer.

Key Structural Features:

Bromoethyl Group: Provides a reactive handle for nucleophilic substitution.

Tri-ethylene Glycol (PEG3) Spacer: Enhances water solubility and provides a flexible linker of a defined length.

Diethyl Phosphonate Group: Offers a site for further modification or for interaction with surfaces and metal ions.

The strategic placement of these groups results in a heterobifunctional molecule with orthogonal reactivity, meaning the two terminal groups can be reacted independently of each other under different reaction conditions. This allows for a stepwise approach to conjugation, providing greater control and versatility in the synthesis of complex molecular architectures. For instance, the bromo group can first be reacted with a nucleophile on a target molecule, followed by a subsequent reaction involving the phosphonate group. This controlled reactivity is a key advantage of such well-designed bifunctional reagents.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₁₂H₂₆BrO₆P broadpharm.com
Molecular Weight 377.21 g/mol broadpharm.commedchemexpress.com
CAS Number 1148026-98-5 broadpharm.comxinyanbm.com
Appearance Not specified in search results
Purity ≥98% broadpharm.com

| Storage | -20°C | broadpharm.com |

Table 2: Compound Names Mentioned in the Article

Compound Name

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26BrO6P B606395 Bromo-PEG3-phosphonic acid diethyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIGPIACFQMAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Preparation Techniques

Established Synthetic Pathways to Bromo-PEG3-phosphonic acid diethyl ester

Established synthetic routes to this compound typically involve multi-step sequences, including the formation of the phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction and the specific functionalization of the PEG backbone.

Michaelis-Arbuzov Reaction Derivatives for Phosphonate Formation

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate wikipedia.orgnih.gov. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the final phosphonate product wikipedia.orgnih.gov.

The efficiency of the Michaelis-Arbuzov reaction is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include temperature, solvent, and the use of catalysts.

Reaction Conditions:

ParameterConditionRationale
Temperature Elevated temperatures (typically >100 °C)To overcome the activation energy of the reaction, especially with less reactive alkyl halides.
Solvent Often neat (solvent-free) or high-boiling point solventsTo maintain the required high temperatures and facilitate the removal of the alkyl halide byproduct.
Catalyst Lewis acids (e.g., ZnBr2) or ionic liquidsTo promote the reaction at lower temperatures and improve yields nih.gov.

Reagent Stoichiometry:

A common challenge in the Michaelis-Arbuzov reaction is the potential for the newly formed alkyl halide byproduct to react with the starting trialkyl phosphite, leading to a mixture of products rsc.org. To mitigate this, an excess of the starting alkyl halide is often used to drive the reaction towards the desired product. The stoichiometry is a critical factor to control to achieve high yields of the target phosphonate.

Recent advancements have focused on developing milder and more efficient conditions. For instance, the use of polyethylene glycol (PEG) as a reaction medium has been shown to promote the Michaelis-Arbuzov reaction at lower temperatures (50-60 °C) nih.gov.

The synthesis of this compound via the Michaelis-Arbuzov reaction necessitates careful selection of the appropriate precursors. The key starting materials are a trialkyl phosphite and a bromo-functionalized PEG derivative.

Trialkyl Phosphite: Triethyl phosphite is a common choice as it is readily available and the resulting ethyl halide byproduct is volatile and can be easily removed from the reaction mixture.

Bromo-functionalized PEG Precursor: The ideal precursor would be a triethylene glycol derivative that is selectively brominated at one terminus, leaving a reactive site for the subsequent phosphonylation. A suitable starting material is 1-bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane.

Strategies for Bromo-functionalization of PEG Scaffolds

Introducing a bromine atom onto a PEG scaffold is a critical step in the synthesis of the target molecule. Several methods have been developed for the halogenation of PEGs.

One common approach involves the conversion of a terminal hydroxyl group of a PEG molecule into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide salt (e.g., sodium bromide or lithium bromide) mdpi.com. This two-step process generally provides good yields and high purity of the brominated PEG derivative.

More direct methods for the bromination of the hydroxyl group on a PEG chain have also been explored. These can involve reagents like thionyl bromide or a combination of triphenylphosphine and carbon tetrabromide. However, these methods can sometimes lead to side reactions and may require careful optimization to achieve high selectivity for monobromination, especially in the case of dihydroxy PEG starting materials.

A sustainable approach to PEG bromination involves the use of a complex of KBr3 with polyethylene glycol itself, which acts as a phase-transfer catalyst, allowing for the reaction to proceed under solvent-less conditions . Another innovative, solvent-free method is the use of mechanochemistry, where the bromination of a tosylated PEG is achieved by ball-milling with lithium bromide beilstein-journals.orgnih.gov.

Multi-step Convergent Synthesis Approaches

A plausible convergent synthesis for this compound would involve two main branches:

Synthesis of the Phosphonate-Functionalized PEG Alcohol: This would start with a protected triethylene glycol, where one hydroxyl group is protected with a suitable protecting group (e.g., a silyl (B83357) ether). The free hydroxyl group would then be converted to a bromide, which is subsequently reacted with triethyl phosphite in a Michaelis-Arbuzov reaction. Deprotection of the terminal hydroxyl group would yield the phosphonate-functionalized PEG alcohol.

Bromination of the Phosphonate-Functionalized PEG Alcohol: The terminal hydroxyl group of the synthesized phosphonate-functionalized PEG alcohol can then be converted to a bromide using one of the methods described in section 2.1.2.

Alternatively, a more linear approach can be envisioned:

Monobromination of Triethylene Glycol: Triethylene glycol is first monobrominated to yield 1-bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane.

Michaelis-Arbuzov Reaction: The remaining hydroxyl group is then converted to a leaving group (e.g., tosylate) and subsequently reacted with a bromide source to form a dibrominated PEG. One of the bromo groups is then selectively reacted with triethyl phosphite. However, controlling the selectivity in this step can be challenging.

A more direct and potentially higher-yielding approach would be to perform the Michaelis-Arbuzov reaction on a monobrominated triethylene glycol derivative that already possesses a terminal hydroxyl group. The resulting hydroxy-PEG-phosphonate can then be brominated in a final step.

Innovative and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies in chemistry. For the synthesis of this compound, several innovative approaches could be envisioned.

Mechanochemistry: As mentioned earlier, mechanochemical methods offer a solvent-free and often faster alternative to traditional solution-phase synthesis beilstein-journals.orgnih.gov. The bromination of a tosylated PEG has been successfully demonstrated using ball-milling beilstein-journals.orgnih.gov. It is conceivable that the Michaelis-Arbuzov reaction could also be adapted to a mechanochemical process, potentially leading to a more environmentally friendly synthesis of the target molecule.

Flow Chemistry: Continuous flow chemistry provides several advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability universite-paris-saclay.fr. A flow-based synthesis of this compound could involve passing the reactants through a heated reactor, allowing for precise control over reaction time and temperature, which could lead to higher yields and purity universite-paris-saclay.fr.

Enzyme-Catalyzed Functionalization: Enzymatic reactions are known for their high selectivity and mild reaction conditions, making them an attractive option for sustainable synthesis expresspolymlett.comelsevierpure.comresearchgate.net. While direct enzymatic phosphonylation is not established, enzymes could be employed for the selective functionalization of the PEG backbone, for instance, in the introduction of the bromo group or in the manipulation of protecting groups, thereby reducing the need for harsh chemical reagents expresspolymlett.comelsevierpure.comresearchgate.net.

Green Chemistry Applications in Phosphonate Synthesis Utilizing PEG Solvents

The principles of green chemistry are increasingly being integrated into the synthesis of phosphonates to minimize environmental impact. bioengineer.org Polyethylene glycol (PEG) has emerged as a highly effective and environmentally benign alternative reaction medium, offering numerous advantages over traditional volatile organic solvents. frontiersin.orgnsf.gov

Properties and Advantages of PEG as a Solvent: Polyethylene glycol is recognized for its unique combination of properties that make it a sustainable choice for chemical synthesis. nsf.gov These include:

High thermal stability

Negligible vapor pressure

Low cost and wide availability

Recyclability

High water miscibility, which simplifies separation from reaction products frontiersin.org

In the context of phosphonate synthesis, PEG can function as more than just a solvent. It can act as a phase transfer catalyst (PTC) due to its ability to form complexes with cations, similar to crown ethers. frontiersin.org This chelation enhances the nucleophilicity of the corresponding anion, thereby accelerating reaction rates and often allowing for milder reaction conditions. For example, in the synthesis of benzyl phosphonates from benzyl halides, PEG-400 enhances the reactivity of the inorganic base (K2CO3) by chelating the potassium ion. frontiersin.org This facilitates the reaction to proceed smoothly at room temperature with excellent yields and selectivity. frontiersin.org

The use of a PEG/KI system avoids the need for harsh reagents and volatile solvents, representing a significant advancement in sustainable phosphonate chemistry. frontiersin.org

Advantage of PEG SolventsDescriptionReference
Environmentally BenignPEG is non-toxic, biodegradable, has low vapor pressure, and is recyclable. frontiersin.orgnsf.gov
Phase Transfer Catalyst (PTC) ActivityThe polyether structure of PEG can chelate metal cations (like K⁺), activating the associated anion and enhancing its nucleophilicity. This is analogous to the function of crown ethers. frontiersin.org
Mild Reaction ConditionsBy enhancing reactant activity, PEG enables reactions to proceed under milder conditions, such as room temperature, reducing energy consumption. frontiersin.org
Improved Yield and SelectivityThe use of PEG as a solvent has been shown to lead to excellent yields and high selectivity in the synthesis of benzyl phosphonates. frontiersin.org
Simplified WorkupThe high water miscibility of low-molecular-weight PEGs facilitates easy separation of the solvent from the final product. frontiersin.org

Catalyst-Free and Mild Reaction Protocols

Developing synthetic routes that eliminate the need for catalysts, particularly those based on heavy metals, is a central goal of modern chemistry. Catalyst-free protocols for phosphonate synthesis offer advantages such as reduced cost, simplified purification procedures (by eliminating catalyst removal steps), and lower environmental toxicity.

One of the most prominent methods for synthesizing certain phosphonates is the Kabachnik-Fields reaction, which can proceed without a catalyst. researchgate.net This reaction typically involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. While often catalyzed by acids or bases, the reaction can also be carried out under neutral, catalyst-free conditions, sometimes requiring only heat or proceeding at room temperature in a suitable solvent. researchgate.net

Another relevant approach is the Staudinger phosphite reaction, which has been developed into an efficient catalyst-free and solvent-free protocol for synthesizing phosphoramidates from azides and phosphites at room temperature. tandfonline.com The mild conditions of these types of reactions are highly advantageous as they are compatible with sensitive functional groups that might not withstand harsher synthetic methods. tandfonline.com

ProtocolReactantsKey FeaturesReference
Kabachnik-Fields ReactionAldehyde/Ketone + Amine + Dialkyl PhosphiteA three-component reaction that can proceed under catalyst-free conditions, often with mild heating or at room temperature. It is a primary method for forming α-aminophosphonates. researchgate.net
Staudinger Phosphite ReactionAzide + PhosphiteCan be performed under catalyst-free and solvent-free conditions at room temperature. Offers high selectivity and short reaction times. Primarily for phosphoramidates but demonstrates the principle for P-N bond formation. tandfonline.com

Scalable Synthesis and Process Intensification

The ability to produce a compound on a large scale is critical for its practical application in research and development. Scalable synthesis focuses on developing protocols that are not only high-yielding but also safe, cost-effective, and reproducible when transitioning from laboratory-scale (milligram) to pilot- or industrial-scale (multi-gram to kilogram) production.

A key aspect of process intensification is the simplification of purification. Traditional purification by high-performance liquid chromatography (HPLC) is often a bottleneck that hinders scalability. nih.gov Therefore, modern scalable synthesis strategies often focus on developing reaction pathways that yield products amenable to purification by simpler, more scalable techniques like silica gel chromatography or recrystallization. nih.gov This approach has been successfully demonstrated in the synthesis of nucleoside triphosphates, where novel reagents were designed specifically to avoid the need for HPLC. nih.gov

Purification and Isolation Techniques for Research Applications

The isolation of this compound in high purity is paramount for its use in subsequent research. A multi-step approach combining different purification techniques is often necessary to remove unreacted starting materials, reagents, and reaction byproducts.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatography is the cornerstone of purification for complex organic molecules. The choice of technique depends on the specific properties of the target compound and its impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of organophosphorus compounds. chromatographyonline.comnih.gov Due to the potential thermal lability of these compounds, HPLC is often preferred over gas chromatography. chromatographyonline.com

Reversed-Phase HPLC: This is the most common mode, typically employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For organophosphorus compounds, mobile phases consisting of acetonitrile/water or methanol/water gradients are frequently used. chromatographyonline.comnih.gov

Normal-Phase HPLC: This mode uses a polar stationary phase and a nonpolar mobile phase (e.g., hexane/alcohol mixtures) and can be effective for certain separations, including chiral separations of organophosphates using specialized columns. nih.gov

Column Chromatography: For larger-scale laboratory purifications, traditional column chromatography using silica gel is a standard method. The separation is based on the differential adsorption of compounds to the stationary phase, with elution controlled by a solvent system of appropriate polarity.

Techniques for PEGylated Compounds: The presence of the PEG chain introduces specific purification considerations.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is highly effective for removing low molecular weight impurities or unreacted starting materials from the larger PEGylated product.

Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chain can shield the charges on a molecule, altering its binding properties to an IEX resin. This effect can be exploited to separate the desired PEGylated compound from its non-PEGylated precursors. nih.gov

MethodStationary Phase (Example)Mobile Phase (Example)Principle of SeparationReference
Reversed-Phase HPLCC18 SilicaAcetonitrile / WaterSeparation based on hydrophobicity. Less polar compounds are retained longer. chromatographyonline.comnih.gov
Normal-Phase HPLCImmobilized PolysaccharideHexane / AlcoholSeparation based on polarity. More polar compounds are retained longer. nih.gov
Size Exclusion Chromatography (SEC)Porous Polymer GelAqueous or Organic BufferSeparation based on molecular size (hydrodynamic radius). Larger molecules elute first. researchgate.net
Ion Exchange Chromatography (IEX)DEAE-Sepharose (Anion) or SP-Sepharose (Cation)Buffered Saline GradientSeparation based on net surface charge. nih.gov

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental purification technique for solid compounds based on differences in solubility. libretexts.org The process involves dissolving the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor. libretexts.orgmt.com

Precipitation is a related but faster process, often induced by adding a "non-solvent" (in which the compound is insoluble) to a solution of the compound in a "good" solvent. This strategy is widely used for isolating polymers and PEG-supported compounds from a reaction mixture. nih.gov

Solvent Selection for Efficient Isolation

The choice of solvent is critical for the success of both recrystallization and precipitation. mt.com An ideal solvent for recrystallization should meet several criteria:

High Solubility at High Temperature: The compound should be very soluble in the boiling solvent to allow for complete dissolution.

Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery of the purified crystals.

Differential Impurity Solubility: Impurities should ideally be either extremely soluble in the solvent at all temperatures (to remain in the mother liquor) or completely insoluble (to be removed by hot filtration).

Chemical Inertness: The solvent must not react with the compound being purified. mt.com

Finding a single solvent that meets all these criteria can be challenging, so a binary solvent system (a "solvent" and a "non-solvent") is often employed. For isolating PEGylated compounds, a common strategy involves dissolving the crude product in a good solvent (e.g., dichloromethane) and then inducing precipitation by the slow addition of a non-solvent such as diethyl ether or a cold alcohol. nih.gov The selection process often involves screening a range of solvents with varying polarities and functional groups to find the optimal system for achieving high purity and yield. mdpi.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactivity at the Bromo Moiety

The carbon-bromine bond in "Bromo-PEG3-phosphonic acid diethyl ester" is polarized, with the carbon atom being electrophilic due to the higher electronegativity of bromine. wikipedia.org This inherent polarity dictates the reactivity of the bromo group, making it susceptible to nucleophilic attack and a good leaving group in substitution reactions. wikipedia.orgbroadpharm.com

The primary alkyl bromide structure of "this compound" favors nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. The SN1 pathway, which involves the formation of a carbocation intermediate, is less likely for primary alkyl halides but can be influenced by solvent and reaction conditions.

The electrophilic carbon of the bromo group readily reacts with soft nucleophiles like thiols and amines. msu.edu Thiols, or more specifically their conjugate bases (thiolates), are excellent nucleophiles for SN2 reactions, leading to the formation of stable thioether linkages. chemistrysteps.com These reactions are typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity. chemistrysteps.com The reaction of alkyl halides with thiourea (B124793) followed by hydrolysis also yields thiols. chemistrysteps.compearson.com

Similarly, amines can act as nucleophiles to displace the bromide ion, forming a new carbon-nitrogen bond. youtube.com This reaction can proceed sequentially, with primary amines reacting to form secondary amines, which can then react further to form tertiary amines and even quaternary ammonium (B1175870) salts. msu.eduyoutube.com The reaction of an alkyl halide with ammonia (B1221849) is a common method to produce primary amines. youtube.com

Table 1: Nucleophilic Substitution Reactions at the Bromo Moiety

NucleophileProduct Functional GroupReaction TypeGeneral Conditions
Thiol (R-SH)Thioether (R-S-R')SN2Base (e.g., NaH, K2CO3), polar aprotic solvent
Amine (R-NH2)Amine (R-NH-R')SN2Often requires a base to neutralize the formed HBr

Carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can also react with the bromo moiety to form new carbon-carbon bonds. These reactions are powerful tools for extending the carbon skeleton. The reaction with a Grignard reagent would proceed via a nucleophilic attack on the electrophilic carbon bearing the bromine atom. msu.edu

Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for forming carbon-carbon and carbon-heteroatom bonds from alkyl halides. nih.govrsc.org While historically more common for aryl and vinyl halides, recent advancements have enabled the use of alkyl bromides, including primary ones, in these transformations. nih.govrsc.org Reactions like the Suzuki coupling can be used to couple the alkyl bromide with an organoboron compound, and the Buchwald-Hartwig amination can be used for C-N bond formation. acs.orgberkeley.edunih.gov These reactions typically employ a palladium catalyst with specific phosphine (B1218219) ligands to achieve high efficiency and functional group tolerance. nih.govacs.orgberkeley.edu

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst System (Example)Resulting Bond
Suzuki CouplingOrganoboron reagent (e.g., R-B(OH)2)Pd(OAc)2 / PCy3C-C
Buchwald-Hartwig AminationAmine (R-NH2)Pd complex with hindered trialkylphosphine ligandsC-N

The carbon-bromine bond can undergo homolytic cleavage under the influence of radical initiators (e.g., AIBN) or photolysis to generate an alkyl radical. libretexts.orgyoutube.com This radical intermediate can then participate in a variety of synthetic transformations. Radical chain reactions typically proceed through initiation, propagation, and termination steps. libretexts.orgyoutube.com For instance, the radical can be trapped by hydrogen atom donors or participate in addition reactions to unsaturated systems. A radical alternative to the conventional Michaelis-Arbuzov reaction has been developed, which proceeds efficiently at room temperature with a broad range of alkyl bromides. chinesechemsoc.org This method demonstrates excellent functional group tolerance. chinesechemsoc.org

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Transformations of the Phosphonate (B1237965) Ester Group

The diethyl phosphonate ester group is another key reactive site in "this compound". This moiety can undergo several transformations, most notably hydrolysis to the corresponding phosphonic acid.

The hydrolysis of diethyl phosphonates can be achieved under both acidic and basic conditions. nih.govbeilstein-journals.org Acid-catalyzed hydrolysis typically requires harsh conditions, such as refluxing in concentrated hydrochloric acid. beilstein-journals.org The mechanism likely involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water. beilstein-journals.org

Base-mediated hydrolysis, often using sodium hydroxide (B78521), proceeds in a stepwise manner, first cleaving one ester group to form the monoester, followed by the cleavage of the second ester group under more forcing conditions. nih.gov The rate of hydrolysis is influenced by steric hindrance around the phosphorus atom. nih.govrsc.org

An alternative and milder method for the dealkylation of phosphonate esters is the McKenna reaction, which utilizes silylating agents like bromotrimethylsilane (B50905) (TMSBr) or chlorotrimethylsilane (B32843) (TMSCl). beilstein-journals.orggoogle.com This reaction proceeds via an oxophilic substitution on the silicon atom, followed by hydrolysis of the resulting silyl (B83357) phosphonate ester. beilstein-journals.org This method is often preferred when acid-labile functional groups are present in the molecule. google.com

Table 3: Common Transformations of the Diethyl Phosphonate Ester Group

ReactionReagentsProductKey Features
Acid HydrolysisConcentrated HCl, H2O, refluxPhosphonic acidHarsh conditions, may not be suitable for sensitive substrates. beilstein-journals.org
Base HydrolysisNaOH or KOH, H2O, heatPhosphonic acid saltStepwise hydrolysis, can isolate the monoester. nih.gov
Silylation (McKenna Reaction)TMSBr or TMSCl, followed by hydrolysisPhosphonic acidMilder conditions, good for substrates with acid-labile groups. beilstein-journals.orggoogle.com
TransesterificationAlcohol (R'OH), catalystDialkyl phosphonate (with R' groups)Can be driven by removal of ethanol. wikipedia.org

Hydrolysis to Phosphonic Acid and its Derivatives

Phosphonate esters are susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding phosphonic acid. nih.govnih.govproquest.comresearchgate.net This transformation is fundamental for applications where the free phosphonic acid group is required, such as for binding to metal oxide surfaces or for its biological activity. The hydrolysis of a diethyl ester proceeds in a consecutive, two-step manner, first yielding the monoester intermediate and then the final phosphonic acid. nih.govproquest.comnih.gov

The acid-catalyzed hydrolysis of phosphonate esters is a widely used method to obtain phosphonic acids directly. nih.govnih.gov Common protocols involve heating the phosphonate ester under reflux with concentrated mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govproquest.com The reaction mechanism is generally considered to be an A-2 type, involving a nucleophilic attack by a water molecule on the protonated phosphorus center of the P=O group, leading to P-O bond cleavage. nih.gov

Kinetic studies on analogous dialkyl phosphonates show that the hydrolysis occurs through two consecutive pseudo-first-order steps. researchgate.netnih.gov The cleavage of the second ester group is typically the rate-determining step. nih.gov Electron-withdrawing substituents on the molecule can increase the rate of hydrolysis, while electron-donating groups tend to slow it down. nih.gov While specific kinetic data for this compound is not available, the principles derived from similar compounds are applicable. Harsh conditions, such as a large excess of concentrated acid and prolonged reaction times, are often employed to ensure complete conversion. nih.govproquest.com

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of Phosphonate Esters

Phosphonate Substrate Catalyst/Solvent Temperature Time Product
Dialkyl Arylphosphonates Conc. HCl / Water Reflux 12 h Arylphosphonic Acid nih.gov
Dimethyl Methylphosphonate HCl (aq) Reflux Not specified Methylphosphonic Acid nih.gov
Diethyl α-hydroxybenzylphosphonate Conc. HCl / Water Reflux 9.5 h α-hydroxybenzylphosphonic Acid nih.gov

This table presents data for analogous compounds to illustrate typical reaction conditions.

Base-catalyzed hydrolysis of phosphonate esters is also a common procedure, typically employing bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). nih.gov The reaction is irreversible and involves the nucleophilic attack of a hydroxide ion on the phosphorus atom. nih.gov This process forms the salt of the phosphonic acid, which must then be neutralized in a separate step to liberate the free acid. nih.gov

The kinetics of base-catalyzed hydrolysis are highly sensitive to steric hindrance around the phosphorus center. nih.gov Studies on various phosphinate esters have shown that increasing the bulk of the alkyl groups on the phosphorus atom significantly decreases the reaction rate. For instance, ethyl di-tert-butylphosphinate was reported to hydrolyze 500 times slower than ethyl diisopropylphosphinate. nih.gov In contrast to acid-catalyzed hydrolysis, where steric effects are less pronounced, base-catalyzed reactions show a strong dependence on the steric environment. nih.gov For dialkyl phosphonates, the rate of hydrolysis under basic conditions for a methyl ester can be up to 1000-fold faster than that for the corresponding isopropyl ester. nih.govproquest.com

Transesterification Reactions with Various Alcohols

The ethyl ester groups of the phosphonate moiety can be exchanged with other alcohols in a process known as transesterification. nih.govmasterorganicchemistry.com This reaction can be driven by either acidic or basic catalysts and is useful for modifying the properties of the phosphonate group. masterorganicchemistry.comyoutube.com

Under basic conditions, an alkoxide catalyst (e.g., sodium ethoxide) is typically used, and the reaction proceeds via a nucleophilic addition-elimination mechanism at the phosphorus center. masterorganicchemistry.com To drive the reaction to completion, it is common to use the desired alcohol as the solvent. masterorganicchemistry.com

Alternatively, transesterification can be achieved without a catalyst by carefully controlling the reaction conditions. nih.gov Studies on the continuous flow alcoholysis of diethyl H-phosphonate have shown that by adjusting temperature and the excess of the reacting alcohol, the synthesis can be tuned to produce either mixed esters or fully transesterified products. nih.gov For example, reacting diethyl H-phosphonate with a large excess of an alcohol at elevated temperatures favors the formation of the fully-transesterified dialkyl phosphonate. nih.gov Titanium-based catalysts have also been shown to mediate the transesterification of phosphorus esters. nih.gov

Table 2: Influence of Conditions on Continuous Flow Alcoholysis of Diethyl H-phosphonate (DEP) with n-Pentanol

Entry Temperature (°C) DEP (%) Mixed Ester (%) Di-n-pentyl phosphonate (%)
1 100 32 55 13
2 175 0 8 92

Data adapted from a study on dialkyl H-phosphonates to illustrate the effect of temperature on product distribution in transesterification reactions. nih.gov

Activation and Further Derivatization of Phosphonates

The diethyl phosphonate group can be activated for further chemical transformations. A primary method for this is dealkylation using silyl halides, such as bromotrimethylsilane (TMSBr). nih.govresearchgate.net This reaction cleaves the P-O-C bond to form a silylated phosphonate ester intermediate. These silyl esters are highly reactive and serve as versatile synthons for preparing other phosphonate derivatives or for completing hydrolysis under non-aqueous conditions. nih.govresearchgate.net

Another derivatization route is the conversion into phosphonamidates. This can be achieved by reacting the phosphonate with amines. This transformation often requires activation of the phosphonate or the use of specific coupling agents. mdpi.com The resulting phosphonamidates introduce a P-N bond, which can alter the chemical and biological properties of the molecule. mdpi.com

Furthermore, the phosphonate ester can be derivatized by reacting the α-carbon (the carbon adjacent to the phosphorus atom). Deprotonation of this position with a strong base, such as potassium tert-butoxide, generates a carbanion that can be alkylated with various electrophiles, a process known as the Michaelis–Becker reaction. wikipedia.org

Participation in Wittig-Horner-type Olefination Reactions (if applicable as a building block)

The phosphonate group in this compound makes it a suitable building block for the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction. nrochemistry.comwikipedia.orgorganic-chemistry.org This powerful olefination reaction is used to form carbon-carbon double bonds by reacting a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the following key steps: nrochemistry.comwikipedia.org

Deprotonation: A base (e.g., NaH, NaOMe, BuLi) removes a proton from the carbon alpha to the phosphonate group, creating a nucleophilic phosphonate carbanion. organic-chemistry.org

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. nrochemistry.com

Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate (B84403) salt and forming the alkene. wikipedia.orgorganic-chemistry.org

A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene (trans-isomer). wikipedia.orgorganic-chemistry.org The phosphonate-stabilized carbanions are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the classic Wittig reaction, allowing them to react with a broader range of aldehydes and ketones under milder conditions. nrochemistry.comwikipedia.org The bromo- and PEG- functionalities of the molecule would likely be stable under HWE conditions, allowing for the incorporation of the entire Bromo-PEG-phosphonate moiety into more complex structures via the newly formed alkene.

Modifications and Functionalization of the Poly(ethylene glycol) Chain

The terminal bromine atom on the PEG3 chain is a primary site for functionalization. The bromide ion is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. axispharm.comprecisepeg.combroadpharm.com This reactivity allows for the covalent attachment of this compound to a wide variety of molecules and surfaces.

This is a key feature for its application as a heterobifunctional linker. The bromo group can react with nucleophiles such as thiols (from cysteine residues in proteins, for example) to form stable thioether bonds, or with amines to form secondary or tertiary amine linkages. axispharm.comprecisepeg.combiochempeg.com This enables the conjugation of the phosphonate-PEG moiety to biomolecules, nanoparticles, or surfaces to impart specific properties, such as increased hydrophilicity or to provide a site for further reaction. precisepeg.com

Table 3: Examples of Functionalization via Nucleophilic Substitution at the Bromo Terminus

Nucleophile Functional Group on Nucleophile Resulting Linkage New Functional Group
Cysteine-containing peptide Thiol (-SH) Thioether (-S-) Peptide
Amine-modified surface Primary Amine (-NH₂) Secondary Amine (-NH-) Surface-bound amine
Sodium azide Azide (N₃⁻) Azide (-N₃) Azide
Alcohol/Phenol Hydroxyl (-OH) Ether (-O-) Ether

End-Group Functionalization of the PEG Linker

The presence of two distinct functional groups at opposite ends of the molecule allows for selective modifications, making it a valuable building block in the synthesis of complex molecules, particularly in bioconjugation and materials science. The primary reactive sites for functionalization are the terminal bromine and the diethyl phosphonate ester.

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. vulcanchem.combroadpharm.com This allows for the straightforward introduction of a wide range of functionalities. Common nucleophiles include amines, thiols, and azides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-azide bonds, respectively. Such reactions are fundamental in attaching this linker to biomolecules or other synthons. smolecule.com

Conversely, the diethyl phosphonate group offers different reactive handles. It can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. smolecule.comnih.gov This phosphonic acid moiety is a strong metal chelator and can be used for surface modification of metal oxides. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on the Bromo-Terminus This table illustrates typical nucleophilic substitution reactions to functionalize the bromo-end of the molecule. The conditions are based on general procedures for similar bromo-PEG derivatives.

NucleophileReagentProductTypical ConditionsReference
Primary AmineR-NH₂Amino-PEG3-phosphonic acid diethyl esterBase (e.g., K₂CO₃, Et₃N), DMF, 25-60 °C vulcanchem.com
ThiolR-SHThioether-PEG3-phosphonic acid diethyl esterBase (e.g., NaH, Et₃N), THF/DMF, 25 °C smolecule.com
AzideSodium Azide (NaN₃)Azido-PEG3-phosphonic acid diethyl esterDMF or PEG 400, 25-80 °C researchgate.netnih.gov

Table 2: Functionalization via the Phosphonate Group This table shows the primary transformation of the diethyl phosphonate ester moiety.

ReactionReagentProductTypical ConditionsReference
HydrolysisHCl (aq) or LiBr in solventBromo-PEG3-phosphonic acidReflux nih.govnih.gov

Chain Elongation and Polymerization Strategies

This compound can be utilized in polymer synthesis, primarily acting as an initiator or a monomer in different polymerization schemes.

As a Macroinitiator: The terminal bromine atom makes this compound a suitable macroinitiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In this role, the bromo-terminus can initiate the polymerization of various vinyl monomers (e.g., acrylates, methacrylates, styrene) to form well-defined block copolymers. nih.gov These resulting copolymers would possess a hydrophilic PEG-phosphonate block and a second block with properties dictated by the chosen monomer. Similarly, it can be used as an initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide, leading to the formation of polyester-b-PEG-phosphonate block copolymers. nih.govmdpi.com

As a Monomer: While less common for this specific molecule, bifunctional molecules can undergo step-growth polymerization. For instance, after conversion of the bromo-group to an amine and the phosphonate ester to a phosphonic acid, the resulting amino-acid-like monomer could potentially undergo polycondensation to form a polyamide backbone with pendant PEG side chains.

Table 3: Potential Polymerization Reactions This table outlines potential polymerization strategies using this compound.

Polymerization TypeRole of CompoundComonomer(s)Resulting Polymer ArchitectureReference
ATRPMacroinitiatorStyrene, (Meth)acrylatesPolystyrene-b-PEG-phosphonate nih.gov
ROPMacroinitiatorε-Caprolactone, LactidePolyester-b-PEG-phosphonate nih.govmdpi.com

Multi-Component Reactions and Sequential Chemical Transformations

The heterobifunctional nature of this compound is ideal for its inclusion in multi-component reactions (MCRs) or sequential one-pot syntheses. These strategies are highly efficient for building molecular complexity.

For example, a sequential reaction could first involve the nucleophilic substitution of the bromide with an azide. The resulting Azido-PEG3-phosphonic acid diethyl ester can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an alkyne-containing molecule. nih.gov This two-step sequence allows for the precise and efficient conjugation of two different molecular entities.

In the context of PROTAC (Proteolysis-targeting chimera) synthesis, this linker can be sequentially reacted with a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.comimmunomart.com For instance, the bromo-end could be reacted with a phenolic hydroxyl group on a protein ligand, followed by hydrolysis of the phosphonate ester and subsequent amide coupling with an amine-containing E3 ligase ligand.

While specific, published multi-component reactions involving this exact molecule are scarce, its structure lends itself to established MCRs. For instance, a Passerini or Ugi reaction could potentially be designed by first converting one of the end-groups to a suitable functional group (e.g., an isocyanide, carboxylic acid, or amine).

Strategic Applications in Contemporary Chemical Research

Contributions to Materials Science and Engineering

In materials science, the ability to precisely control the surface chemistry of materials is paramount. Bromo-PEG3-phosphonic acid diethyl ester offers a robust method for modifying inorganic substrates, thereby tuning their properties for specific applications.

The phosphonate (B1237965) group of the molecule has a very high affinity for metal oxide surfaces, making it an excellent anchor. This has been effectively demonstrated in the functionalization of porous aluminum oxide (PAO), a nanoporous material with various technological uses. nih.govresearchgate.net By reacting bromo-terminated phosphonic acid with the PAO surface, a stable, covalently modified material is produced. nih.gov

This initial "bromo-functionalized" surface serves as a versatile platform for subsequent chemical transformations. The terminal bromine can be converted into a wide range of other functional groups, including:

Azide

Alkyne

Alkene

Thiol

Isothiocyanate

N-hydroxysuccinimide (NHS) ester nih.govresearchgate.net

This strategy allows for the creation of tailored surfaces with specific reactivities, suitable for attaching carbohydrates, proteins, and other (bio)molecules. nih.gov The phosphonate group forms a strong, stable bond with the underlying oxide, ensuring the durability of the functional layer. researchgate.net This approach is broadly applicable to other metal oxide materials, including various nanoparticles used in catalysis, sensing, and nanomedicine.

Table 1: Derivatization of Bromo-Terminated Surfaces This table illustrates the conversion of the terminal bromine on a phosphonate-modified surface into various other functional groups, enabling diverse secondary reactions.

Initial Functional GroupReagent/ConditionResulting Functional GroupPotential Subsequent Reaction
Bromide (-Br)Sodium Azide (NaN₃)Azide (-N₃)Click Chemistry, Staudinger Ligation
Bromide (-Br)PropargylamineAlkyne (-C≡CH)Click Chemistry, Sonogashira Coupling
Bromide (-Br)Thiourea (B124793) then hydrolysisThiol (-SH)Thiol-ene Chemistry, Maleimide Conjugation
Bromide (-Br)Potassium ThiocyanateIsothiocyanate (-NCS)Reaction with primary amines

The strong attachment of phosphonic acids (the hydrolyzed form of the ester) to metal oxide surfaces is a well-documented phenomenon. acs.orgamazonaws.com The primary mechanism is a ligand exchange reaction where the phosphonate group directly coordinates with metal ions on the substrate surface. cdnsciencepub.comresearchgate.net

This process typically involves:

Hydrolysis : The diethyl ester groups are often hydrolyzed to form the corresponding phosphonic acid, either prior to or during the adsorption process.

Deprotonation and Coordination : The phosphonic acid group, R-P(O)(OH)₂, deprotonates and forms strong, covalent bonds with the metal centers on the oxide surface. researchgate.net This displaces surface hydroxyl (-OH) groups that are naturally present on metal oxides in aqueous environments. cdnsciencepub.com

Inner-Sphere Complexation : This type of bonding is known as inner-sphere complexation, where there is no water molecule between the surface metal ion and the phosphonate ligand. cdnsciencepub.com This results in a very stable and robust attachment.

The bonding can occur in different modes (monodentate, bidentate, or tridentate), depending on the specific phosphonate, the substrate material, and the reaction conditions. This strong, direct bonding is responsible for the formation of stable self-assembled monolayers that can durably alter the surface properties of the material. researchgate.net

Surface Functionalization of Inorganic Materials (e.g., Metal Oxides, Nanoparticles)

Enhancing Material Stability and Interfacial Properties

The phosphonate group of this compound serves as a robust anchor to a variety of metal oxide surfaces. This interaction is crucial for modifying and enhancing the properties of materials at the interface. The organophosphorus moiety can form strong, stable coordination bonds with metal oxides. precisepeg.comprecisepeg.com This strong binding is fundamental to creating stable, long-lasting surface modifications.

Research on related phosphonic acid-based self-assembled monolayers (SAMs) has demonstrated their ability to form well-defined and stable films on oxide surfaces, such as silicon oxide and titanium oxide. nih.gov These SAMs can significantly improve the stability of the underlying material. For instance, the modification of porous aluminum oxide (PAO) with bromo-terminated phosphonic acid creates a versatile surface for further functionalization. nih.govresearchgate.net This initial layer provides a stable foundation, and the terminal bromine group can be subsequently converted to various other functional groups (e.g., azide, alkyne, thiol), allowing for the attachment of biomolecules or other desired chemical entities. nih.govresearchgate.net This stepwise modification strategy is essential for designing complex, functional material interfaces.

The hydrophilic PEG chain of this compound further contributes to the stability of modified materials, especially in aqueous or biological environments. broadpharm.com The PEG linker can improve the hydrophilicity of surfaces, which is a key factor in reducing non-specific protein adsorption and enhancing biocompatibility. broadpharm.com

Integration into Polymer Matrices and Hybrid Materials

This compound is a key building block for the synthesis of advanced polymer matrices and hybrid materials, where its distinct functional groups can be exploited to create materials with tailored properties.

The dual reactivity of this compound allows for its incorporation into a variety of polymer architectures. The terminal bromine is a reactive site for initiating polymerizations or for grafting onto existing polymer chains through nucleophilic substitution reactions. broadpharm.com Concurrently, the phosphonate group can be hydrolyzed to phosphonic acid, which can then interact with metal oxide nanoparticles or surfaces, leading to the formation of organic-inorganic hybrid polymers.

The synthesis of such hybrid materials often involves a multi-step process. For example, a polymer can be first synthesized with pendant groups that can react with the bromo- functionality of the linker. Subsequently, the phosphonate end of the attached linker can be used to anchor the polymer to a metal oxide surface or nanoparticle. This approach allows for the creation of polymer-grafted nanoparticles with a stable, hydrophilic PEG shell.

The ability of PEG-phosphonates to form robust bonds with metal oxides makes them excellent candidates for creating functional coatings. precisepeg.com These coatings can impart a range of properties to the underlying substrate, including improved biocompatibility, resistance to fouling, and tailored surface chemistry.

The general strategy for fabricating such coatings involves the self-assembly of molecules like this compound onto a metal oxide surface. The phosphonate group ensures strong adhesion to the surface, while the PEG chain extends outwards, creating a hydrophilic and sterically hindered layer. broadpharm.com The terminal bromine atom can then be used as a handle for further chemical modifications, allowing for the attachment of specific molecules to create a functional surface. nih.gov For instance, research on bromo-terminated phosphonic acid on porous aluminum oxide has shown that this initial layer can be readily converted to surfaces presenting a wide array of reactive groups, suitable for subsequent bio-functionalization. nih.govresearchgate.net

Coating Parameter Role of this compound Resulting Property
AdhesionThe phosphonate diethyl ester group forms strong bonds with metal oxide substrates.Stable and durable coating.
Surface EnergyThe hydrophilic PEG chain increases the surface energy.Improved wettability and anti-fouling characteristics.
FunctionalityThe terminal bromine is a reactive site for further chemical reactions.Allows for the covalent attachment of specific functional molecules.

Application in Supramolecular Chemistry and Self-Assembled Systems

The amphiphilic nature of this compound, with its hydrophilic PEG chain and more hydrophobic alkyl phosphonate and bromo-alkane components, makes it a candidate for involvement in supramolecular assemblies. While specific studies on the self-assembly of this exact molecule are not prevalent, the principles of self-assembly for similar phosphonic acid-based molecules are well-established.

Phosphonic acids are known to form highly ordered self-assembled monolayers (SAMs) on various oxide surfaces. nih.gov These SAMs are formed through the strong interaction of the phosphonate headgroup with the surface and van der Waals interactions between the alkyl chains. nih.gov The formation of these organized structures allows for precise control over surface properties. The PEG component in this compound would be expected to influence the packing and properties of such a monolayer, likely leading to a more hydrophilic and flexible interface.

The terminal bromine offers a point for post-assembly modification, a key strategy in creating complex supramolecular structures. A SAM of this compound could be formed on a surface, and then specific molecules could be "clicked" onto the bromo-groups, creating a patterned or functionalized surface with a high degree of order.

Role in Coordination Chemistry and Ligand Design

The phosphonate group in this compound, especially after hydrolysis to the phosphonic acid, is an effective ligand for a wide range of metal ions. precisepeg.comprecisepeg.com Phosphonates are known to be excellent chelators for various metal ions, including lanthanides and transition metals. researchgate.netnih.gov

The design of ligands is a cornerstone of coordination chemistry, and molecules like this compound offer a modular approach to creating functional metal complexes. The phosphonate group provides a strong binding site for a metal ion, while the PEG chain can be used to tune the solubility and steric environment of the resulting complex. The terminal bromine can be further functionalized, for example, by attaching a targeting moiety or a sensor molecule.

This has potential applications in areas such as:

Medical Imaging: The phosphonate can chelate a paramagnetic or radioactive metal ion for use as a contrast agent in MRI or for radiopharmaceuticals, while the rest of the molecule can be tailored for specific biological targeting. precisepeg.comprecisepeg.com

Catalysis: Metal complexes with tailored ligand spheres can exhibit unique catalytic properties. The PEG and bromo- functionalities could be used to immobilize the catalyst on a support or to influence the reaction environment.

Materials Science: The ability of phosphonates to link metal ions can be used to create metal-organic frameworks (MOFs) or other coordination polymers. The PEG chains would then line the pores of the material, potentially influencing its absorption and guest-hosting properties.

The various coordination modes of phosphonate ligands allow for the formation of diverse and stable metal complexes, making phosphonate-containing molecules like this compound valuable tools for the design of new coordination compounds with specific functions. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of "Bromo-PEG3-phosphonic acid diethyl ester". By analyzing the magnetic properties of atomic nuclei, NMR provides a map of the distinct chemical environments for protons (¹H), carbons (¹³C), and phosphorus (³¹P) within the molecule.

¹H NMR spectroscopy is utilized to identify and map the various proton environments within the molecule. The spectrum for "this compound" is expected to show distinct signals corresponding to the protons of the diethyl phosphonate (B1237965) group, the triethylene glycol (PEG3) chain, and the terminal bromoethyl group.

The ethyl groups of the phosphonate ester typically present as a triplet for the methyl (CH₃) protons and a multiplet (quartet of doublets due to coupling with both the adjacent methylene protons and the phosphorus atom) for the methylene (CH₂) protons. The protons within the PEG chain will appear as a series of overlapping multiplets in the ether region of the spectrum. The methylene groups adjacent to the bromine atom and the phosphonate group will have characteristic chemical shifts influenced by the electronegativity of these respective functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general chemical shift principles)

Assignment Structure Fragment Predicted Chemical Shift (ppm) Multiplicity
CH₃ (Phosphonate)-P(O)(OCH₂CH₃ )₂~1.3Triplet (t)
CH₂ (Bromo End)-CH₂-Br~3.5Triplet (t)
PEG Chain-O-CH₂ -CH₂ -O-3.6-3.7Multiplets (m)
CH₂ (Phosphonate Ester)-P(O)(OCH₂ CH₃)₂~4.1Multiplet (m)
CH₂ (Phosphonate Link)-P(O)-CH₂ -~2.1Multiplet (m)

¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in "this compound" gives a distinct signal, allowing for the complete elucidation of the carbon backbone.

The spectrum is expected to show signals for the methyl and methylene carbons of the diethyl phosphonate group, with the methylene carbon signal split due to coupling with the phosphorus atom. The carbons of the PEG chain will resonate in the typical range for aliphatic ethers (~70 ppm). The carbon atom directly bonded to the bromine atom will appear at a higher field compared to the other PEG carbons due to the deshielding effect of the halogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general chemical shift principles)

Assignment Structure Fragment Predicted Chemical Shift (ppm)
CH₃ (Phosphonate)-P(O)(OCH₂CH₃ )₂~16
C-Br-C H₂-Br~30
C-P-C H₂-P(O)-~25 (doublet)
CH₂ (Phosphonate Ester)-P(O)(OCH₂ CH₃)₂~62 (doublet)
PEG Chain-O-C H₂-C H₂-O-~70-72

³¹P NMR is a highly specific and sensitive technique for analyzing phosphorus-containing compounds. It is instrumental in confirming the presence of the phosphonate group and assessing the purity of the sample. For diethyl phosphonate esters, a single, sharp resonance is typically observed in the proton-decoupled spectrum. The chemical shift of this peak is characteristic of the phosphonate chemical environment. huji.ac.il This technique provides unambiguous confirmation of the phosphorus functional group and can be used to detect any phosphorus-containing impurities. huji.ac.il The exact chemical shift can be influenced by the solvent and concentration.

The expected ³¹P NMR spectrum for "this compound" would show a single peak in the characteristic region for alkyl phosphonates, typically between +20 and +30 ppm relative to a phosphoric acid standard.

Mass Spectrometry for Molecular Weight and Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight and corroborate the structure of "this compound". The molecular formula is C₁₂H₂₆BrO₆P, with a corresponding molecular weight of approximately 377.21 g/mol . broadpharm.comcymitquimica.comaxispharm.com

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) induces fragmentation of the parent ion, and the resulting pattern can further validate the proposed structure. Characteristic fragmentation would involve cleavage of the C-Br bond, loss of the ethyl groups from the phosphonate ester, and sequential losses of ethylene (B1197577) oxide units (44 Da) from the PEG chain.

Table 3: Expected Mass Spectrometry Peaks for this compound

Ion Description Expected m/z
[M+H]⁺Protonated molecule~378.08
[M+Na]⁺Sodium adduct~400.06
[M+K]⁺Potassium adduct~416.03

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key structural components.

Key expected peaks include strong C-H stretching vibrations from the alkyl chains, a prominent C-O-C stretching band from the PEG ether linkages, and characteristic absorptions for the phosphonate group. The P=O double bond exhibits a very strong and distinct absorption, while the P-O-C bonds also show characteristic signals.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Structure Fragment Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Alkyl)C-H2850-2960Medium-Strong
P=O StretchP=O1240-1260Strong
C-O-C Stretch (Ether)C-O-C1090-1120Strong
P-O-C StretchP-O-C1020-1050Strong
C-Br StretchC-Br600-680Medium

X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Species (for derived materials)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. While XPS is not typically used to characterize the bulk "this compound" molecule in its pure form, it is an invaluable tool for analyzing surfaces that have been modified with this compound.

The phosphonic acid end of the molecule (after hydrolysis of the esters) is known to form strong bonds with various metal oxide surfaces. If "this compound" (or its hydrolyzed form) were used to functionalize a surface, XPS would be employed to confirm its successful attachment and to characterize the resulting layer.

An XPS analysis of such a functionalized surface would involve:

Survey Scan: A broad scan to identify the elements present on the surface. The detection of Carbon (C), Oxygen (O), Phosphorus (P), and Bromine (Br) signals, in addition to the signals from the underlying substrate, would indicate the presence of the molecule.

High-Resolution Scans: Detailed scans of the C 1s, O 1s, P 2p, and Br 3d core levels would provide information about the chemical bonding environments. For example, the P 2p spectrum would confirm the presence of the phosphonate group bound to the surface. The C 1s spectrum could be deconvoluted to distinguish between the carbons in the PEG chain (C-O), the alkyl carbons (C-C/C-H), and the carbon bonded to bromine (C-Br).

This surface-specific information is critical in fields like materials science and nanotechnology, where the molecule might be used to alter the surface properties of materials for applications in biocompatibility, anti-fouling coatings, or as a platform for further chemical synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the characterization of "this compound". Given the compound's structural features—a polar PEG chain, a phosphonic acid diethyl ester group, and a bromo-terminus—reversed-phase HPLC (RP-HPLC) is the most commonly employed method for its analysis. This technique is instrumental in both the determination of product purity after synthesis and for real-time monitoring of the progress of reactions in which it is a reactant or product.

In a typical RP-HPLC setup for "this compound," a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The elution of the compound is generally achieved using a gradient of an organic solvent, like acetonitrile, mixed with an aqueous phase. The aqueous phase is often acidified with additives such as formic acid or phosphoric acid to ensure the consistent protonation state of the phosphonic acid ester and to improve peak shape.

Due to the lack of a strong chromophore in the "this compound" molecule, detection can be challenging with standard UV-Vis detectors. Therefore, more universal detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred. These detectors are not reliant on the chromophoric properties of the analyte and provide a response proportional to the mass of the compound, making them ideal for the quantitative analysis of PEGylated compounds.

Purity Assessment:

For the determination of purity, a high-resolution HPLC method is developed to separate the target compound from any starting materials, byproducts, or degradation products. The peak area of "this compound" relative to the total peak area of all components in the chromatogram is used to calculate its purity.

A representative set of HPLC conditions for the purity analysis of "this compound" is detailed in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector ELSD or Mass Spectrometry
Injection Volume 10 µL
Expected Retention Time 8.5 - 9.5 minutes

Under these conditions, "this compound" would be well-retained and elute as a sharp peak. Potential impurities, such as unreacted starting materials or byproducts from incomplete reactions, would have different retention times, allowing for their clear separation and quantification.

Reaction Monitoring:

HPLC is also an invaluable tool for monitoring the progress of chemical reactions involving "this compound". For instance, in a substitution reaction where the bromide is displaced by a nucleophile, HPLC can be used to track the consumption of the starting material and the formation of the product over time. Small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and injected into the HPLC system.

The following table illustrates how HPLC data might be used to monitor such a reaction.

Reaction Time (hours)"this compound" Peak Area (%)Product Peak Area (%)
01000
17525
25248
42377
6892
8<1>99

By plotting the percentage of the starting material and product as a function of time, the reaction kinetics can be determined, and the optimal reaction time can be established. This ensures that the reaction is driven to completion and minimizes the formation of impurities.

Theoretical and Computational Studies of Bromo Peg3 Phosphonic Acid Diethyl Ester

Conformational Analysis of the Poly(ethylene glycol) Chain and Overall Molecular Geometry

Computational studies on short PEG chains, such as triethylene glycol, have shown that the conformation around the C-O bonds tends to be trans, while the conformation around the C-C bonds is preferentially gauche. rsc.org This "trans-gauche-trans" (TGT) arrangement for the O-C-C-O dihedral angles leads to a helical or coiled structure for the PEG chain in the gas phase and in non-polar solvents. acs.org However, the presence of a polar solvent like water can alter these preferences, with some studies suggesting an increased population of the gauche conformation around the C-C bond. chemrxiv.org The presence of water molecules can also lead to the formation of a hydration layer around the PEG chain, influencing its rigidity. researchgate.net

Below is a table of representative calculated geometric parameters for the core structural units of Bromo-PEG3-phosphonic acid diethyl ester, based on computational studies of analogous molecules.

ParameterStructural UnitTypical Calculated ValueReference Molecules
C-C Bond LengthPEG Chain1.52 - 1.54 ÅTriethylene Glycol
C-O Bond LengthPEG Chain1.42 - 1.44 ÅTriethylene Glycol
P=O Bond LengthDiethyl Phosphonate (B1237965)1.48 - 1.50 ÅDiethyl Phosphonate
P-O Bond LengthDiethyl Phosphonate1.58 - 1.62 ÅDiethyl Phosphonate
P-C Bond LengthPhosphonate1.80 - 1.84 ÅDiethyl Phosphonate
C-Br Bond LengthBromoalkyl1.93 - 1.97 ÅBromoethane
O-C-C-O Dihedral AnglePEG Chain~60-70° (gauche)Triethylene Glycol rsc.org
C-O-C-C Dihedral AnglePEG Chain~180° (trans)Triethylene Glycol rsc.org

Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbitals)

The electronic structure of this compound governs its reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of such molecules. nih.gov Key to understanding reactivity is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). nih.gov

For this compound, the molecule possesses several distinct functional groups that influence its electronic landscape:

Bromoalkyl Group: The carbon-bromine bond is polarized, with the carbon atom being electrophilic due to the higher electronegativity of bromine. This makes the terminal bromo-group susceptible to nucleophilic attack. The C-Br bond has a relatively low bond dissociation energy, making bromide a good leaving group. chemrxiv.org

Phosphonic Acid Diethyl Ester Group: The phosphoryl group (P=O) is highly polarized, with the phosphorus atom being electron-deficient and the oxygen atom being electron-rich. The diethyl phosphonate group is generally considered to be electron-withdrawing. acs.org

Poly(ethylene glycol) Chain: The ether oxygens in the PEG chain are regions of higher electron density and can act as weak Lewis bases or hydrogen bond acceptors.

FMO analysis would likely show that the HOMO is distributed over the non-bonding orbitals of the ether and phosphoryl oxygens, while the LUMO is primarily localized on the antibonding orbital of the C-Br bond, making this the most electrophilic site for nucleophilic substitution reactions. The phosphonate group, being electron-withdrawing, would lower the energy of the LUMO. acs.org

The distribution of partial atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, further quantifies the polarity of the molecule. dtic.milresearchgate.net These calculations would confirm the electrophilic nature of the carbon atom attached to the bromine and the phosphorus atom in the phosphonate group.

The following table presents representative calculated electronic properties for the key functional groups, derived from computational studies on analogous molecules.

PropertyStructural UnitTypical Calculated Value / ObservationReference Molecules
HOMO EnergyDiethyl Phosphonate-9 to -11 eVDiethyl Phosphonate Derivatives nih.gov
LUMO EnergyDiethyl Phosphonate1 to 2 eVDiethyl Phosphonate Derivatives nih.gov
HOMO-LUMO GapDiethyl Phosphonate~10 to 12 eVDiethyl Phosphonate Derivatives nih.gov
Mulliken Charge on C (in C-Br)BromoalkaneSlightly positiveBromoethane nih.gov
Mulliken Charge on BrBromoalkaneSlightly negativeBromoethane nih.gov
NBO Charge on PDiethyl PhosphonatePositiveDiethyl Phosphonate Complexes acs.orgnih.gov
NBO Charge on P=O OxygenDiethyl PhosphonateNegativeDiethyl Phosphonate Complexes acs.orgnih.gov

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound likely involves two key chemical transformations: the formation of the ether linkages in the PEG chain and the introduction of the phosphonate group. Computational chemistry can be used to study the reaction mechanisms, identify transition states, and calculate activation energies for these processes.

Williamson Ether Synthesis for the PEG Chain: The PEG backbone is typically constructed via a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. acs.orgdtic.mil This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. dtic.mil Computational studies of the Williamson ether synthesis can model the backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide, leading to the formation of a transition state where the new C-O bond is forming as the C-X (halide) bond is breaking. rsc.orgmasterorganicchemistry.com DFT calculations can determine the geometry and energy of this transition state, providing the activation energy barrier for the reaction. rsc.org

Arbuzov Reaction for the Phosphonate Group: The diethyl phosphonate group is commonly introduced via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) (e.g., triethyl phosphite) on an alkyl halide. wikipedia.orgorganic-chemistry.org The mechanism is initiated by an SN2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by a second SN2 reaction where the displaced halide anion attacks one of the alkyl groups on the phosphorus, leading to the final phosphonate ester. wikipedia.org Computational studies have been used to investigate the transition states of both steps of the Arbuzov reaction, confirming the SN2 nature of these transformations and calculating the associated energy barriers. chemrxiv.orgchinesechemsoc.org

Molecular Dynamics Simulations of Compound Interactions with Surfaces or Other Species

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions with their environment over time. rsc.orgresearchgate.net For this compound, MD simulations can provide valuable insights into several aspects of its behavior, particularly its interactions with surfaces and other molecules.

Interaction with Surfaces: The phosphonic acid headgroup is known to bind strongly to various metal oxide surfaces, such as aluminum oxide, titanium oxide, and iron oxide. researchgate.netacs.orgnih.gov MD simulations can be used to model the self-assembly of molecules like this compound on these surfaces to form self-assembled monolayers (SAMs). rsc.orgresearchgate.net These simulations can reveal details about the binding mode of the phosphonate group (monodentate, bidentate, or tridentate), the orientation and conformation of the PEG chain on the surface, and the packing density of the monolayer. nih.govresearchgate.netacs.orgnih.gov The conformation of the surface-bound PEG chains can be predicted to be in a "mushroom" or "brush" regime depending on the grafting density. acs.org

Interaction with Other Species: In its role as a PROTAC linker, understanding the interaction of this compound with target proteins and E3 ligases is crucial. While full simulations of such large protein-ligand complexes are computationally intensive, MD simulations can be used to study the flexibility of the linker and its ability to span the distance between the two proteins. Furthermore, MD simulations can model the behavior of the molecule in solution, providing information about its hydration, aggregation tendencies, and conformational dynamics in an aqueous environment. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Cascade and One-Pot Synthetic Protocols

One promising avenue is the adaptation of one-pot phosphonylation methods. For instance, procedures have been developed for the one-pot synthesis of phosphinylphosphonates from acyl chlorides, which could be conceptually applied to PEGylated starting materials. nih.gov Research has demonstrated a one-pot method to create functionalized PEG bisphosphonates by reacting an acyl chloride with tris(trimethylsilyl) phosphite (B83602), followed by methanolysis. beilstein-journals.org Adapting such a strategy could allow for the direct conversion of a bromo-PEG3-carboxylic acid derivative into the target phosphonate (B1237965) ester in a single, efficient sequence.

Furthermore, advancements in one-pot PEG synthesis, which combine deprotection and coupling steps, could be integrated with phosphonylation reactions. nih.govd-nb.info A hypothetical one-pot protocol could involve the reaction of a bromo-terminated alcohol with a protected PEG-phosphonate monomer, followed by in-situ deprotection and coupling, significantly simplifying the production of a library of related linkers. The use of PEG-400 as a recyclable, green solvent has also been shown to be effective for cascade reactions and could be explored for the synthesis of this compound. acgpubs.org

Exploration of Bromo-PEG3-phosphonic acid diethyl ester in Emerging Functional Material Platforms

The phosphonate moiety of the title compound is a powerful tool for surface modification, particularly on metal oxides. This opens up a vast field of applications in materials science, from electronics to biomedical devices. The phosphonate group can form robust, highly ordered self-assembled monolayers (SAMs) on surfaces such as silicon oxide, titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂). nih.govprecisepeg.comacs.org

Future research will likely focus on using this compound to create multifunctional surfaces. The phosphonate end can act as a strong anchor to a metal oxide substrate, while the PEG chain provides a hydrophilic, biocompatible, and protein-repellent interface. precisepeg.comumich.edu The terminal bromine then serves as a reactive handle for the covalent immobilization of biomolecules, sensors, or other functional units. axispharm.com

Table 2: Potential Applications in Functional Materials

Material Platform Role of this compound Potential Application Supporting Research
Metal Oxide Nanoparticles (e.g., Fe₂O₃, TiO₂) Surface ligand for stabilization and functionalization. Targeted MRI contrast agents, drug delivery vehicles. beilstein-journals.orgbohrium.com The phosphonate group acts as a strong anchor to the nanoparticle surface. precisepeg.com
Silicon Wafers/Metal Oxide Films Forms a self-assembled monolayer (SAM) for surface engineering. Organic field-effect transistors (OFETs), biosensors, corrosion inhibition. nih.govrsc.org Phosphonic acid SAMs are noted for their high stability and ordering on oxide surfaces. princeton.edu
PDMS Microfluidics Grafting agent to create a stable, hydrophilic, and bio-inert surface. Long-term hemocompatible microfluidic devices for diagnostics and cell culture. umich.edu PEG grafting significantly reduces protein adsorption and coagulation in blood-contacting devices. umich.edu
Phosphoproteomics Functionalizes metal oxide beads for affinity chromatography. Selective enrichment of multi-phosphopeptides from complex biological samples. rsc.org Phosphonate-modified zirconia shows enhanced selectivity for phosphopeptides. rsc.org

This dual functionality is ideal for creating advanced biosensors, where the SAM passivates the surface against non-specific binding while allowing for the specific capture of target analytes. nih.gov Similarly, coating iron oxide nanoparticles with this linker could yield stable, biocompatible contrast agents for magnetic resonance imaging (MRI), with the bromo group available for conjugation to targeting ligands like antibodies or peptides. beilstein-journals.orgbohrium.com

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of molecules for applications like drug development and materials science, high-throughput synthesis methods are becoming essential. Integrating the synthesis of this compound and its analogues into flow chemistry and automated platforms represents a significant future direction.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters, enhanced safety, and potential for higher yields compared to batch synthesis. youtube.com While not yet reported specifically for this compound, the key reactions in its synthesis (e.g., Williamson ether synthesis, Michaelis-Arbuzov reaction) are amenable to flow conditions. This would enable rapid, on-demand production and facilitate the creation of libraries where, for example, the PEG chain length is systematically varied.

Automated synthesis platforms, which are already revolutionizing peptide and PROTAC synthesis, could be adapted for linker production. nih.govopenpr.com A system could be envisioned where different bromo-alcohols, PEG units, and phosphonylation reagents are combined robotically to generate a diverse library of linkers. This "direct-to-biology" or "direct-to-screening" approach, where crude reaction mixtures are used in initial assays, could dramatically accelerate the identification of linkers with optimal properties for a given application, such as PROTACs with ideal degradation activity or surface coatings with specific binding characteristics. researchgate.net

Interdisciplinary Applications in Advanced Chemical Tool Development

While this compound is recognized as a PROTAC linker, its potential as a chemical tool extends into broader interdisciplinary fields. medchemexpress.com Its heterobifunctional nature makes it an ideal scaffold for constructing a new generation of sophisticated probes for chemical biology and diagnostics.

One key area is the development of multimodal imaging agents. The phosphonate group can chelate radiometals for PET imaging or bind to calcium-rich structures, while the bromo-end can be used to attach a fluorescent dye or a therapeutic payload. precisepeg.com This would allow for the creation of theranostic agents that combine diagnostic imaging with therapy in a single molecule.

In the field of proteomics, materials functionalized with this linker could serve as advanced tools for activity-based protein profiling or for the selective capture of specific cellular components. For example, by attaching a bait molecule to the bromo-terminus and immobilizing the phosphonate end onto a solid support (like magnetic beads), researchers could create custom affinity resins for pulling down protein complexes from cell lysates.

Furthermore, its application in biosensor development is significant. By creating SAMs on gold or oxide electrodes, the bromo-terminus can be used to conjugate enzymes, antibodies, or nucleic acid probes. nih.govprecisepeg.com The well-defined, protein-resistant surface created by the PEG-phosphonate layer would ensure low background noise and high sensitivity, enabling the development of advanced diagnostic devices. The ability to systematically tune the linker length by synthesizing analogues (e.g., Bromo-PEGn-phosphonic acid diethyl ester) is critical for optimizing the performance of such tools, as the distance between the surface and the biological recognition event can be crucial for activity. nih.gov

Q & A

Basic: What are the standard synthetic routes for Bromo-PEG3-phosphonic acid diethyl ester, and how can reaction efficiency be monitored?

Answer:
this compound is typically synthesized via stepwise alkylation and phosphorylation. A common approach involves reacting PEG3-bromide intermediates with diethyl phosphite under basic conditions (e.g., using NaH or triethylamine as a catalyst) . Reaction progress can be monitored using thin-layer chromatography (TLC) with phosphomolybdic acid staining or via <sup>31</sup>P NMR to track phosphonic acid intermediate formation . Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product with ≥95% purity, as confirmed by HPLC .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Critical characterization methods include:

  • <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : To confirm PEG spacer integration, bromo-group retention, and phosphonic ester linkage . For example, the diethyl ester protons appear as a quartet at ~1.3 ppm (<sup>1</sup>H NMR), while the PEG3 chain shows characteristic triplet signals .
  • Mass Spectrometry (ESI-TOF/MS) : To verify molecular weight (e.g., observed m/z ≈ 465.31 for [M+H]<sup>+</sup> matching C16H34BrO8P) .
  • FT-IR : Peaks at ~1250 cm<sup>-1</sup> (P=O) and ~1100 cm<sup>-1</sup> (C-O-C PEG) confirm functional groups .

Advanced: What experimental strategies mitigate hydrolysis of the phosphonic acid diethyl ester moiety during aqueous-phase applications?

Answer:
The diethyl ester group is prone to hydrolysis under alkaline or aqueous conditions. To stabilize it:

  • Use buffered solutions at pH 5–6 to minimize base-catalyzed hydrolysis .
  • Introduce lyoprotectants (e.g., trehalose) during lyophilization to prevent water-induced degradation .
  • Replace the diethyl ester with more hydrolytically stable groups (e.g., tert-butyl esters) for long-term storage, as demonstrated in related phosphonic acid derivatives .

Advanced: How does the PEG3 spacer influence the compound’s reactivity in bioconjugation or nanoparticle functionalization?

Answer:
The PEG3 spacer enhances solubility in polar solvents (e.g., DMSO, ethanol) and reduces steric hindrance during conjugation . For bromo-group reactivity:

  • Nucleophilic substitution : The terminal bromine reacts efficiently with thiols (-SH) or amines (-NH2) in proteins/peptides at 25–37°C .
  • Kinetic studies : PEG3’s flexibility shortens reaction times (e.g., 2–4 hours for antibody conjugation vs. 6–8 hours for non-PEGylated analogs) .
  • Optimization : Use a 1.5–2.0 molar excess of the bromo-PEG3 reagent to ensure complete functionalization of target molecules .

Advanced: How can researchers resolve discrepancies in reported solubility and stability data for this compound?

Answer:
Discrepancies often arise from variations in:

  • Purity : Commercial batches with ≤96% purity (e.g., Broadpharm catalog) may contain hydrolyzed byproducts, altering solubility profiles .
  • Storage conditions : Degradation accelerates at >-20°C; always confirm storage in anhydrous, light-protected vials .
  • Solvent selection : While the compound is soluble in chloroform and ethanol (30–50 mg/mL), precipitation in THF or acetonitrile may occur due to trace water content . Validate solubility via dynamic light scattering (DLS) for nanoparticle applications .

Advanced: What methodologies optimize reaction yields in large-scale synthesis of this compound?

Answer:
Scale-up challenges include controlling exothermic reactions and byproduct formation. Key strategies:

  • Catalyst optimization : Replace NaH with milder bases like DBU to reduce side reactions .
  • Temperature control : Maintain 0–5°C during phosphorylation to prevent PEG chain cleavage .
  • In-line purification : Couple continuous-flow reactors with scavenger columns to remove unreacted diethyl phosphite .
  • Yield improvement : Pilot studies show 80–85% yields at 10-g scale vs. 65–70% at 1-g scale due to reduced solvent evaporation losses .

Advanced: How do structural analogs (e.g., Bromo-PEG2-phosphonic acid diethyl ester) compare in reactivity and stability?

Answer:
Shorter PEG spacers (e.g., PEG2) reduce solubility in aqueous buffers (e.g., 10 mg/mL vs. 50 mg/mL for PEG3) but enhance reaction rates due to lower steric bulk . Comparative studies show:

  • Bromo reactivity : PEG2 derivatives react 1.3× faster with cysteine residues than PEG3 analogs .
  • Stability : PEG2 compounds exhibit 20% faster hydrolysis rates in PBS (pH 7.4), limiting their utility in prolonged biological assays .

Advanced: What are the key considerations for using this compound in nanoparticle drug delivery systems?

Answer:
The bromo group enables covalent attachment to gold nanoparticles or liposomes, while the PEG3 spacer improves biocompatibility. Critical parameters:

  • Surface density : Optimize at 10–15 molecules per 100 nm<sup>2</sup> to prevent aggregation .
  • In vivo stability : PEG3-phosphonic esters show 50% slower clearance in murine models compared to carboxylate-functionalized analogs .
  • Drug loading : Pre-conjugate the compound with anticancer agents (e.g., doxorubicin) before nanoparticle assembly to avoid ester hydrolysis during encapsulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.